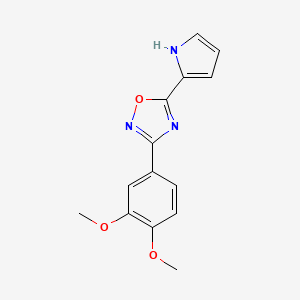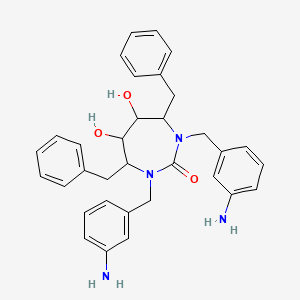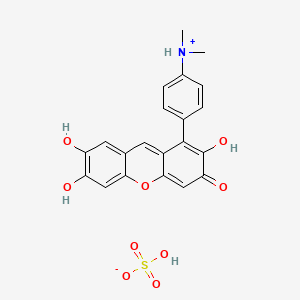![molecular formula C24H23N5O3S B12509421 6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)
6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyrazolopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Key steps include:
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Pyrazolopyrimidine Synthesis: The pyrazolopyrimidine core can be constructed through a condensation reaction between a hydrazine derivative and a pyrimidine precursor.
Coupling Reaction: The final coupling step involves the reaction of the isoquinoline and pyrazolopyrimidine intermediates with a suitable thiol reagent under basic conditions to form the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, dihydro derivatives
Substitution: Halogenated or functionalized aromatic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: The compound may find use in the development of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone depends on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-methoxyphenyl)-4-hydroxypyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone
- 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-{[5-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}ethanone
Uniqueness: The presence of the ethoxyphenyl group and the specific arrangement of the isoquinoline and pyrazolopyrimidine moieties contribute to the compound’s unique chemical properties. These structural features may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H23N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23N5O3S/c1-2-32-19-9-7-18(8-10-19)29-23(31)20-13-25-27-22(20)26-24(29)33-15-21(30)28-12-11-16-5-3-4-6-17(16)14-28/h3-10,13H,2,11-12,14-15H2,1H3,(H,25,27) |
InChI Key |
JQKLJKIVDSQBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)


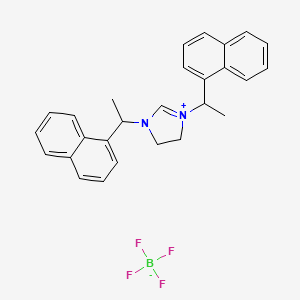
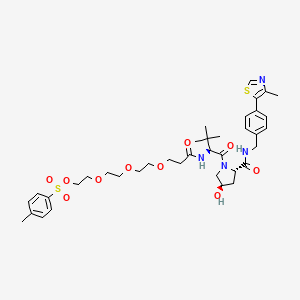
![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
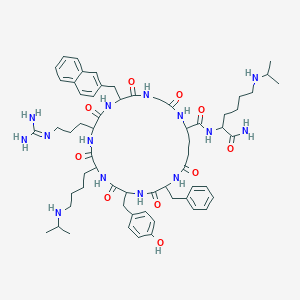
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
